molecular formula C9H13BN2O3 B1173879 2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- CAS No. 1260607-37-1

2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)-

Cat. No.: B1173879
CAS No.: 1260607-37-1
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Description

2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- is a chemical compound with the molecular formula C8H13NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- typically involves the esterification of 2,4-pyrrolidinedicarboxylic acid. The reaction conditions often include the use of an alcohol (such as ethanol) and an acid catalyst (such as sulfuric acid) to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of 2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues or active sites within proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) 2-(2-propen-1-yl) ester, (2S,4R)-
  • 2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)-

Uniqueness

2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific research applications.

Properties

CAS No.

1260607-37-1

Molecular Formula

C9H13BN2O3

Molecular Weight

0

Origin of Product

United States

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